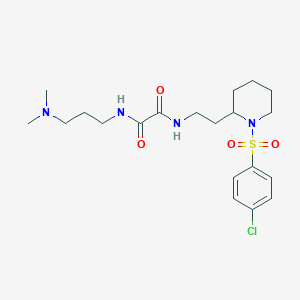

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

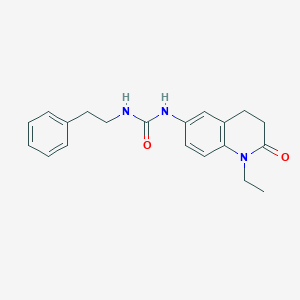

The compound contains a piperidine ring, which is a common structural unit in natural products . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring with five methylene units and one NH unit . The compound also contains a sulfonyl group attached to a chlorophenyl group, and an oxalamide group.

Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a sulfonyl group, a chlorophenyl group, and an oxalamide group. These groups can manifest substituents around a core scaffold in defined three-dimensional representations .Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

Researchers have synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. The compounds showed enzyme inhibition activity against acetylcholinesterase (AChE), indicating their potential as Alzheimer's treatment options (Rehman et al., 2018).

Antimicrobial Activity

A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum revealed that these compounds exhibit significant potent antimicrobial activities. The nature of substitutions on the benzhydryl and sulfonamide rings influences their antibacterial activity, highlighting their potential as antimicrobial agents (Vinaya et al., 2009).

Urotensin-II Receptor Agonism

A nonpeptidic agonist of the urotensin-II receptor, identified through a functional cell-based screen, exhibits selective agonistic properties. This compound represents a novel pharmacological research tool and potential drug lead, indicating its utility in studying and potentially targeting the urotensin-II receptor for therapeutic purposes (Croston et al., 2002).

Allosteric Modulation of CB1 Receptor

Research into the chemical functionalities of indole-2-carboxamides has improved allosteric parameters for the cannabinoid receptor 1 (CB1). Findings suggest that certain structural elements significantly impact the binding affinity and binding cooperativity of CB1 allosteric modulators. These insights contribute to the development of more effective CB1 receptor modulators (Khurana et al., 2014).

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-[3-(dimethylamino)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClN4O4S/c1-24(2)14-5-12-22-19(26)20(27)23-13-11-17-6-3-4-15-25(17)30(28,29)18-9-7-16(21)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVRKMAPVIOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)

![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)

![1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide](/img/structure/B3016123.png)